molecular formula C15H15Br2NO2 B1421666 Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate CAS No. 1015856-43-5

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Cat. No.: B1421666
CAS No.: 1015856-43-5
M. Wt: 401.09 g/mol
InChI Key: KLABLVZXQMBVGN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is a brominated quinoline derivative characterized by a tert-butyl ester group at position 4 and a dibromomethyl substituent at position 2 of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, including antibacterial activity and use as intermediates in organic synthesis . The tert-butyl ester group is commonly employed as a protective moiety due to its steric bulk and stability under acidic conditions, while the dibromomethyl substituent may confer unique reactivity, such as participation in electrophilic or radical reactions .

Synthetic routes for analogous compounds involve condensation reactions, esterification, and halogenation. For example, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (a structural analog) is synthesized via esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid . Similarly, tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate, a closely related compound, has been documented in product catalogs, though it is currently discontinued .

Properties

IUPAC Name

tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO2/c1-15(2,3)20-14(19)10-8-12(13(16)17)18-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLABLVZXQMBVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing safety measures for handling bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions: : Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with various functional groups, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents. Its unique quinoline structure enhances biological activity, making it a valuable component in drug design. For instance, it has been utilized in the development of inhibitors targeting specific kinases involved in cancer progression.

Compound Target Activity
C17DYRK2Potent inhibitor with IC50 in single-digit nanomolar range
Makaluvamine DTopoisomerase IIAnti-neoplastic agent derived from marine alkaloids

Material Science

Development of Advanced Materials
This compound is employed in creating advanced materials such as polymers and coatings. The presence of bromine enhances flame retardancy and thermal stability, making it suitable for applications requiring high-performance materials. Its chemical stability allows for modifications that can improve the efficacy of these materials.

Material Type Application Enhancement
PolymersCoatingsImproved flame retardancy
CompositesStructuralEnhanced thermal stability

Agricultural Chemistry

Potential as Pesticides and Herbicides
Research is ongoing to explore the potential of this compound as a pesticide or herbicide. Its chemical properties are being investigated to target specific plant pathogens effectively, which could lead to improved agricultural productivity while minimizing environmental impact.

Application Target Organism Effectiveness
HerbicideWeedsSelective targeting
PesticideFungal pathogensIncreased efficacy

Organic Synthesis

Versatile Building Block
In organic chemistry, this compound serves as a building block for synthesizing complex molecules through various reaction pathways. Its ability to facilitate diverse synthetic routes streamlines research processes and enhances the efficiency of chemical synthesis.

Synthesis Method Product Type Advantages
Nucleophilic substitutionAlkaloidsHigh yield synthesis
Cross-coupling reactionsComplex pharmaceuticalsVersatile applications

Analytical Chemistry

Detection and Quantification Methods
this compound is utilized in analytical methods for detecting and quantifying quinoline derivatives in environmental samples. This application is crucial for pollution monitoring and control, enabling researchers to assess the presence of these compounds in various matrices.

Analytical Technique Application Area Outcome
HPLCEnvironmental monitoringAccurate quantification of contaminants
SpectroscopyCompound identificationEnhanced detection sensitivity

Case Studies

  • Pharmaceutical Research on DYRK2 Inhibition
    • A study demonstrated that this compound derivatives could selectively inhibit DYRK2, a kinase involved in cell cycle regulation. The findings indicated potential therapeutic applications in cancer treatment due to the compound's ability to modulate key cellular processes .
  • Material Science Innovations
    • Research highlighted the use of this compound in developing flame-retardant materials. The incorporation of brominated compounds into polymer matrices showed significant improvements in thermal stability and fire resistance, making it suitable for safety-critical applications .
  • Agricultural Applications
    • Field trials investigating the efficacy of this compound as a herbicide reported promising results against common weeds, indicating its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate 2-(dibromomethyl), 4-(tert-butyl ester) C₁₆H₁₆Br₂NO₂ ~426.12 (calc.) High steric bulk; potential bromination reactivity
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate 2-(4-bromophenyl), 4-(ethyl ester) C₁₈H₁₄BrNO₂ 364.22 Intermediate for oxadiazole derivatives
Tert-butyl 6-chloro-2-(dibromomethyl)quinoline-4-carboxylate 6-chloro, 2-(dibromomethyl), 4-(tert-butyl ester) C₁₆H₁₅Br₂ClNO₂ 460.56 Discontinued; synthesis challenges?
4-Bromophenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate 2-(4-methoxyphenyl), 4-(4-bromophenyl ester) C₂₃H₁₅BrNO₃ 457.28 Unknown applications; structural analog

Key Observations:

  • Electron-Withdrawing Effects: The dibromomethyl group at position 2 may increase the electron-deficient nature of the quinoline ring, influencing reactivity in electrophilic substitutions or cycloadditions .
  • Halogen Position: The 6-chloro substituent in the discontinued analog () could destabilize the molecule via steric clashes or electronic effects, possibly contributing to its discontinuation.

Biological Activity

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves the bromination of quinoline derivatives followed by carboxylation processes. The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving quinoline derivatives.

2. Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.

2.1 Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains:

CompoundInhibition Zone (mm)MIC (mg/mL)
This compound251 × 10^-5
Standard Drug (e.g., Ciprofloxacin)271 × 10^-6

In a study, the compound demonstrated an inhibition zone of 25 mm against Escherichia coli, indicating its potential as an antimicrobial agent .

2.2 Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-720.1ROS generation and tubulin interference
KB-V114ROS generation and apoptosis induction

In vitro studies have shown that this compound induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and interference with tubulin polymerization .

2.3 Antiviral Activity

Recent investigations have indicated that quinoline derivatives can inhibit viral replication. This compound has shown promising results against certain viruses:

VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
Hepatitis C1.1>80>72
Influenza A7.7>80>10

The selectivity index indicates a favorable therapeutic window for further development as an antiviral agent .

3.1 Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The findings suggested that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values comparable to standard antibiotics .

3.2 Study on Anticancer Mechanisms

In another study focusing on anticancer mechanisms, this compound was found to induce cell cycle arrest in the G2/M phase in MCF-7 cells. This effect was attributed to ROS-mediated pathways leading to apoptosis .

4. Applications in Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development:

  • Antimicrobial Agents : Potential development into new antibiotics targeting resistant strains.
  • Anticancer Drugs : Further optimization may yield effective treatments for various cancers.
  • Antiviral Therapeutics : Investigated for use in treating viral infections like Hepatitis C.

5. Conclusion

This compound represents a valuable compound in medicinal chemistry with promising biological activities across multiple domains such as antimicrobial, anticancer, and antiviral applications. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with quinoline-4-carboxylic acid derivatives. Introduce the tert-butyl ester group via a nucleophilic substitution reaction using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .
  • Step 2 : Brominate the quinoline core at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Step 3 : Optimize solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to control dibromination selectivity .
  • Yield Considerations : Lower temperatures (0–5°C) reduce side reactions, improving yields up to 65–75% .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
  • NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and dibromomethyl protons (δ ~4.8–5.2 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]+: ~425–430 m/z) .

Q. What are the key stability considerations for storage and handling?

  • Stability Profile :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dibromomethyl group .
  • Moisture : Keep under inert gas (N₂/Ar) due to ester hydrolysis risks in humid environments .
  • Reactivity : Avoid strong oxidizers (e.g., peroxides) and bases, which may cleave the tert-butyl ester .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dibromomethyl group in cross-coupling reactions?

  • Approach :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model bond dissociation energies (BDEs) of C–Br bonds. Lower BDE (~55 kcal/mol) indicates higher susceptibility to Pd-catalyzed coupling .
  • Experimental Validation : Compare predicted reactivity with Suzuki-Miyaura coupling results using arylboronic acids .

Q. What strategies resolve contradictions in reported cytotoxicity data for quinoline derivatives?

  • Data Analysis Framework :

  • Source Comparison : Cross-reference cell lines (e.g., HEK293 vs. HepG2) and assay protocols (MTT vs. resazurin) .
  • Metabolite Interference : Test for esterase-mediated hydrolysis of the tert-butyl group, which may generate toxic byproducts .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Q. How does the compound’s crystal packing influence its solid-state reactivity?

  • Crystallographic Insights :

  • X-ray Diffraction : Analyze intermolecular interactions (e.g., halogen bonds between Br atoms and carbonyl groups) using Mercury software .
  • Thermal Analysis : DSC/TGA to correlate melting points (mp ~120–125°C) with decomposition pathways under oxidative conditions .

Methodological Challenges and Solutions

Q. Why do bromination reactions sometimes yield mono- vs. di-substituted products, and how can selectivity be improved?

  • Mechanistic Analysis :

  • Radical vs. Ionic Pathways : Use EPR spectroscopy to detect bromine radical intermediates under NBS/AIBN conditions .
  • Steric Effects : Introduce bulky directing groups (e.g., ortho-substituents) to block over-bromination .

Q. What advanced techniques quantify environmental persistence of tert-butyl ester derivatives?

  • Ecotoxicology Protocols :

  • Hydrolysis Studies : Monitor pH-dependent degradation (pH 2–12) via LC-MS over 72 hours .
  • Soil Microcosms : Use ¹⁴C-labeled analogs to track biodegradation half-lives (t₁/₂) in OECD 307 assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate
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Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

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